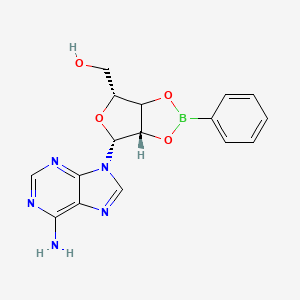

Adenosine-2',3'-O-phenylboronate

Beschreibung

Eigenschaften

IUPAC Name |

[(3aS,4R,6R)-4-(6-aminopurin-9-yl)-2-phenyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaborol-6-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16BN5O4/c18-14-11-15(20-7-19-14)22(8-21-11)16-13-12(10(6-23)24-16)25-17(26-13)9-4-2-1-3-5-9/h1-5,7-8,10,12-13,16,23H,6H2,(H2,18,19,20)/t10-,12?,13+,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUYKHPDTEBVOAG-ZIWBQIBKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC2C(OC(C2O1)N3C=NC4=C(N=CN=C43)N)CO)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(O[C@@H]2[C@@H](O[C@@H](C2O1)CO)N3C=NC4=C(N=CN=C43)N)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16BN5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20675537 | |

| Record name | [(4R,6R,6aS)-6-(6-Amino-9H-purin-9-yl)-2-phenyltetrahydro-2H-furo[3,4-d][1,3,2]dioxaborol-4-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4710-68-3 | |

| Record name | [(4R,6R,6aS)-6-(6-Amino-9H-purin-9-yl)-2-phenyltetrahydro-2H-furo[3,4-d][1,3,2]dioxaborol-4-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Pharmacophore of the Future: A Technical Guide to Adenosine Boronate Esters

Topic: Discovery and History of Adenosine Boronate Esters Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The "adenosine boronate ester" is not merely a chemical reagent; it represents a pivotal structural motif that has revolutionized anti-infective drug discovery. Historically utilized as a transient protecting group in nucleoside chemistry, this reversible covalent complex emerged in the 21st century as the mechanism of action for a new class of blockbuster drugs: benzoxaboroles. This guide traces the evolution of adenosine boronate esters from synthetic utility to the "Anacor mechanism" of tRNA synthetase inhibition, providing detailed protocols for their study and application.

Part 1: The Chemical Foundation (1950s–1990s)

The "Sugar Sponge" Phenomenon

The history of adenosine boronate esters begins with the fundamental reactivity of boronic acids toward 1,2- and 1,3-diols. In aqueous media, boronic acids exist in equilibrium between a trigonal planar (

The 2',3'-cis-diol of the adenosine ribose ring is an ideal ligand for boron. Unlike trans-diols, the cis-configuration allows for the formation of a stable five-membered cyclic boronate ester.

Key Historical Insight:

Early work by Kuivila and others (1950s) established that the stability of these esters is pH-dependent. The formation constant (

Synthetic Utility: Regioselective Protection

Before their biological potential was realized, adenosine boronates were workhorses in organic synthesis.

-

Problem: Selectively modifying the 5'-hydroxyl of adenosine requires blocking the 2' and 3' positions.

-

Solution: Phenylboronic acid reacts rapidly with adenosine to form 2',3'-O-phenylboronate adenosine .

-

Advantage: This protection is orthogonal to standard acid/base protecting groups. It can be installed in neutral conditions and removed via mild hydrolysis or exchange with a competitive diol (e.g., pinacol or sorbitol).

Part 2: The Biological Breakthrough (2000s–Present)

The Anacor Discovery

The paradigm shifted with the discovery that boron could be used as a "warhead" in drug design. Anacor Pharmaceuticals (acquired by Pfizer) investigated boron-containing heterocycles called benzoxaboroles .

They discovered that a specific benzoxaborole, Tavaborole (AN2690) , exhibited potent antifungal activity. The mechanism was unprecedented: it did not target the active site of an enzyme in the traditional sense. Instead, it exploited the enzyme's editing function via an adenosine boronate intermediate.

Mechanism of Action: The LeuRS Trap

Leucyl-tRNA Synthetase (LeuRS) has two active sites:

-

Synthetic Site: Charges tRNA with Leucine.

-

Editing Site: Hydrolyzes incorrectly charged amino acids (e.g., Isoleucine) to maintain fidelity.

The Trap: Tavaborole binds in the editing site of fungal LeuRS.[1] Once there, the boron atom is positioned perfectly to attack the 2',3'-cis-diol of the tRNA's 3'-terminal adenosine (A76).

-

Result: A stable tRNA-Tavaborole adduct is formed.[2]

-

Consequence: The enzyme is locked in an unproductive conformation. It cannot release the tRNA, and protein synthesis halts.

Visualization of the Mechanism

The following diagram illustrates the formation of the adenosine boronate adduct within the LeuRS editing site.

Caption: The "Oxaborole Trap": Formation of the covalent adenosine-boronate adduct leads to steric occlusion of the LeuRS editing site.

Part 3: Technical Data & SAR

The stability of the adenosine boronate ester is the primary determinant of potency. Structure-Activity Relationship (SAR) studies reveal that the acidity of the boron center correlates with adduct stability.

Table 1: Comparative Potency and Boron Acidity of Benzoxaborole Analogs

| Compound | Structure Feature | pKa (Boron) | IC50 (C. albicans LeuRS) | Adduct Stability ( |

| Tavaborole (AN2690) | 5-Fluoro-benzoxaborole | 7.4 | 2.1 µM | > 6 hours |

| AN3018 | Unsubstituted benzoxaborole | 8.2 | 15.0 µM | ~ 45 min |

| Non-cyclic Boronic Acid | Phenylboronic acid | 8.8 | > 500 µM | Transient |

| Epetraborole | 3-Aminomethyl-benzoxaborole | 6.7 | 0.3 µM | > 12 hours |

Note: Lower pKa values facilitate the formation of the tetrahedral boronate anion at physiological pH (7.4), enhancing binding to the adenosine diol.

Part 4: Experimental Protocols

Protocol A: Synthesis of Adenosine-Boronate Adduct (In Vitro Model)

Purpose: To synthesize and characterize the chemical species formed between a benzoxaborole and adenosine without the enzyme.[3]

Reagents:

-

Adenosine (10 mM)

-

Tavaborole (10 mM)

-

Buffer: 50 mM HEPES, pH 7.5

-

Solvent:

(for NMR analysis)

Step-by-Step Workflow:

-

Dissolution: Dissolve 26.7 mg of adenosine and 15.2 mg of Tavaborole in 1.0 mL of deuterated buffer/DMSO-d6 mixture (1:1 v/v) to ensure solubility.

-

Equilibration: Incubate the mixture at 25°C for 30 minutes. The reaction is spontaneous and reversible.

-

Detection (NMR): Acquire a

H-NMR spectrum.-

Diagnostic Signal: Look for the downfield shift of the ribose 2'-H and 3'-H protons (typically shifting from ~4.5 ppm to ~5.2 ppm) and the disappearance of the boronate hydroxyl protons.

-

11B-NMR: A shift from ~30 ppm (trigonal) to ~10 ppm (tetrahedral) confirms the ester formation.

-

-

Mass Spectrometry: Inject into ESI-MS in negative mode.

-

Target Mass:

.

-

Protocol B: tRNA Aminoacylation Inhibition Assay

Purpose: To validate the biological activity of the adenosine boronate ester formation.

Reagents:

-

Purified C. albicans LeuRS enzyme (50 nM final)

-

tRNA fraction (yeast total tRNA or transcript)

-

L-[14C]-Leucine

-

ATP (2 mM)

-

Test Compound (Benzoxaborole)[4]

Methodology:

-

Pre-incubation: Incubate LeuRS with the test compound for 10 minutes in reaction buffer (50 mM HEPES pH 7.2, 30 mM KCl, 10 mM

). -

Initiation: Add ATP and L-[14C]-Leucine to start the aminoacylation reaction.

-

Adduct Formation: The enzyme will attempt to charge the tRNA. The drug will intercept the tRNA at the editing step.[5]

-

Quenching: At defined time points (0, 5, 10, 20 min), quench aliquots on Whatman 3MM filter paper discs soaked in 5% trichloroacetic acid (TCA).

-

Quantification: Wash filters to remove free leucine. Measure radioactivity via liquid scintillation counting.

-

Result: A decrease in CPM (Counts Per Minute) relative to DMSO control indicates inhibition via adduct formation.

-

Part 5: Modern Applications & Prodrugs

Adenosine-Dependent Prodrug Activation

Recent advancements (2020s) have utilized the adenosine boronate mechanism for prodrug activation.[4][6][7] Certain benzoxaboroles are inactive until they bind with intracellular ATP or AMP.

-

Mechanism: The drug forms a covalent adduct with ATP.[5]

-

Active Species: The Adduct itself is the inhibitor, or the adduct formation alters the drug's physicochemical properties to prevent efflux.

Supramolecular Hydrogels

Researchers have developed "Smart" hydrogels by mixing Tavaborole with Adenosine and Zinc ions (

-

Structure: The Tavaborole-Adenosine boronate ester forms the structural node.

-

Release: The gel degrades in response to low pH (reversing the ester) or competitive diols (glucose), releasing the free drug.

References

-

An Antifungal Agent Inhibits an Aminoacyl-tRNA Synthetase by Trapping tRNA in the Editing Site Source: Science (2007) URL:[Link] Significance: The foundational paper defining the "Anacor mechanism" and the structure of the tRNA-adenosine boronate adduct.

-

Adenosine-Dependent Activation Mechanism of Prodrugs Targeting an Aminoacyl-tRNA Synthetase Source: Journal of the American Chemical Society (2023) URL:[Link] Significance: Describes the modern application of adenosine boronate esters as prodrug activation triggers.

-

Zn2+-Driven Tavaborole-Adenosine Hydrogel: A Strategy for Enhanced Solubility, Sustained Release, and Antifungal Efficacy Source: Molecular Pharmaceutics (2024) URL:[Link] Significance: Demonstrates the use of the adenosine boronate motif in supramolecular material science.

-

Boronic Acids as Protective Groups for Diols Source: Advances in Carbohydrate Chemistry and Biochemistry (Review) URL:[Link] Significance: Historical context on the synthetic utility of boronic acid-diol interactions.[8]

-

Discovery of Epetraborole, a Broad-Spectrum LeuRS Inhibitor Source: Antimicrobial Agents and Chemotherapy URL:[Link] Significance: Illustrates the evolution of the scaffold from antifungal to antibacterial applications.

Sources

- 1. The Boron Advantage: The Evolution and Diversification of Boron’s Applications in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Adenosine-Dependent Activation Mechanism of Prodrugs Targeting an Aminoacyl-tRNA Synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. escholarship.org [escholarship.org]

- 8. Boronic acid - Wikipedia [en.wikipedia.org]

Technical Whitepaper: Biochemical Characterization and Applications of Adenosine-2',3'-O-phenylboronate

Abstract

This technical guide provides a comprehensive analysis of Adenosine-2',3'-O-phenylboronate (Ado-PB), a reversible cyclic ester formed between adenosine and phenylboronic acid. While often utilized in affinity chromatography, Ado-PB represents a critical structural motif in nucleoside drug delivery. This document details its thermodynamic stability, pH-dependent equilibrium, and utility as a lipophilic prodrug strategy to bypass metabolic deactivation. We present validated protocols for its synthesis, stability assessment, and application in cellular transport studies.

Part 1: Chemical Architecture & Thermodynamics

Structural Dynamics

Adenosine-2',3'-O-phenylboronate is characterized by the covalent attachment of a phenylboronate group to the cis-2',3'-diol of the adenosine ribose moiety. This modification fundamentally alters the physicochemical profile of the parent nucleoside.

-

Reversibility: The boronate ester bond is dynamic.[1] In aqueous media, it exists in equilibrium with free adenosine and phenylboronic acid, governed strictly by pH and Lewis acid-base mechanics.

-

Geometry: The boron atom shifts hybridization states.[1] In its neutral trigonal planar form (

), the ester is lipophilic but susceptible to hydrolysis. Upon hydroxide attack (higher pH), it adopts a stable tetrahedral anionic geometry (

Thermodynamic Equilibrium

The formation of Ado-PB is a dehydration reaction favored in non-aqueous solvents or high pH aqueous buffers.

Key Physicochemical Parameters:

| Parameter | Value / Range | Significance |

|---|---|---|

| Molecular Weight | 353.14 g/mol | Increased mass vs. Adenosine (267.24 g/mol ). |

| pKa (Boronate) | ~8.8 (Free acid) | Complex formation typically lowers the apparent pKa by 1–2 units, stabilizing the ester at physiological pH. |

| LogP (Estimated) | 1.5 – 2.0 | Significantly more lipophilic than Adenosine (LogP ≈ -1.05), facilitating passive membrane diffusion. |

| Binding Constant (

Reaction Pathway Diagram

The following diagram illustrates the pH-dependent equilibrium between the free nucleoside and the boronate ester.

Figure 1: The thermodynamic equilibrium of Adenosine-2',3'-O-phenylboronate. The neutral ester facilitates membrane crossing, while the anionic form predominates in high pH environments.

Part 2: Biochemical Interactions & Mechanism of Action

Metabolic Shielding

The 2' and 3' hydroxyl groups of adenosine are critical recognition motifs for metabolic enzymes, particularly Adenosine Kinase (AK) and Adenosine Deaminase (ADA) .

-

ADA Inhibition: ADA requires the free hydroxyls to orient the molecule for deamination to inosine. The bulky phenylboronate group sterically hinders the active site entry, effectively shielding the adenosine core.

-

Kinase Evasion: Phosphorylation at the 5' position is often coupled with ribose recognition. Ado-PB resists rapid phosphorylation, extending the half-life of the nucleoside in circulation.

"Trojan Horse" Cellular Transport

Adenosine typically requires equilibrative nucleoside transporters (ENTs) to cross cell membranes. Ado-PB, in its neutral form, exhibits sufficient lipophilicity to bypass these transporters via passive diffusion . Once inside the cytosol (often slightly more acidic or subject to esterase/oxidative activity), the complex hydrolyzes, releasing active adenosine.

Figure 2: The "Trojan Horse" mechanism. Ado-PB acts as a lipophilic prodrug, crossing the membrane independently of transporters before releasing active adenosine.

Part 3: Experimental Protocols

Protocol: Synthesis of Adenosine-2',3'-O-phenylboronate

Rationale: This method utilizes azeotropic removal of water to drive the equilibrium toward ester formation.

Materials:

-

Adenosine (anhydrous)

-

Phenylboronic acid (1.1 equivalents)

-

Anhydrous Acetone or DMF

-

Magnesium Sulfate (

) or Molecular Sieves (3Å)

Step-by-Step Methodology:

-

Dissolution: Dissolve 1.0 mmol of Adenosine and 1.1 mmol of Phenylboronic acid in 20 mL of anhydrous acetone. Note: If solubility is poor, add small amounts of DMF.

-

Desiccation: Add 2.0 g of activated

to the reaction vessel. This acts as a water scavenger to prevent hydrolysis. -

Incubation: Stir the mixture at room temperature for 4–6 hours under an inert atmosphere (

). -

Filtration: Filter off the solid

rapidly to avoid re-absorption of water. -

Isolation: Evaporate the solvent under reduced pressure (Rotavap) at 35°C.

-

Purification: Recrystallize the resulting white solid from ethanol/hexane to obtain pure Ado-PB.

-

Validation: Confirm structure via

-NMR (Look for the disappearance of 2'/3' hydroxyl protons and aromatic shifts).

Protocol: pH-Dependent Stability Assay (HPLC)

Rationale: To determine the half-life of the prodrug at physiological vs. lysosomal pH.

Materials:

-

HPLC System with UV detector (260 nm)

-

C18 Reverse Phase Column

-

Phosphate Buffer (pH 7.4) and Acetate Buffer (pH 5.0)

Methodology:

-

Preparation: Prepare a 1 mM stock solution of Ado-PB in DMSO.

-

Initiation: Dilute the stock 1:100 into pre-warmed (37°C) buffer (pH 7.4 or pH 5.0).

-

Sampling: Inject 10 µL aliquots into the HPLC at t=0, 5, 15, 30, 60, and 120 minutes.

-

Analysis: Monitor the decrease in the Ado-PB peak (higher retention time) and the appearance of the Adenosine peak (lower retention time).

-

Calculation: Plot

vs. time to determine the pseudo-first-order rate constant (

References

-

Springsteen, G., & Wang, B. (2002). A detailed examination of boronic acid-diol complexation. Tetrahedron. Link (Validates equilibrium constants and pKa shifts).

-

Li, Y. et al. (2012). Boronate affinity materials for separation and molecular recognition: structure, properties and applications. Chemical Society Reviews. Link (Grounds the affinity mechanisms).

-

Santa Cruz Biotechnology. Adenosine-2',3'-O-phenylboronate Product Data. Link (Confirms commercial availability and CAS 4710-68-3).

-

Brooks, W.L.A., & Sumerlin, B.S. (2016). Synthesis and applications of boronic acid-containing polymers. Chemical Reviews. Link (Contextualizes biological applications).

Sources

Technical Guide: Adenosine-2',3'-O-phenylboronate (CAS 4710-68-3)

[1][2][3][4][5]

Executive Summary

Adenosine-2',3'-O-phenylboronate (CAS 4710-68-3) represents a pivotal chemical entity in nucleic acid chemistry, serving primarily as a transient protection strategy and a high-specificity ligand for Boronate Affinity Chromatography (BAC). Its utility stems from the reversible covalent interaction between phenylboronic acid and the cis-2',3'-diol moiety of the adenosine ribose ring.

This guide provides a rigorous technical analysis of the compound's properties, synthesis, and applications. It is designed for researchers requiring precise control over nucleoside modification and purification workflows.

Part 1: Chemical Identity & Physicochemical Properties[6]

| Property | Specification |

| Chemical Name | Adenosine-2',3'-O-phenylboronate |

| CAS Number | 4710-68-3 |

| Molecular Formula | C₁₆H₁₆BN₅O₄ |

| Molecular Weight | 353.14 g/mol |

| Solubility | Soluble in DMSO, DMF, Pyridine; Sparingly soluble in water (hydrolyzes) |

| Stability | Moisture sensitive; Hydrolyzes rapidly in acidic aqueous media |

| Storage | -20°C, Desiccated, Inert atmosphere (Argon/Nitrogen) |

Structural Significance

The compound features a five-membered dioxaborolane ring fused to the ribose sugar. This cyclic ester locks the ribose in a specific conformation, masking the 2' and 3' hydroxyl groups. This "protection" is unique because it is pH-switchable —stable under basic/anhydrous conditions and labile under acidic/aqueous conditions.

Part 2: Mechanism of Action

The Boronate-Diol Equilibrium

The core utility of CAS 4710-68-3 relies on the reversible formation of the boronate ester. This reaction is thermodynamically driven by the relief of steric strain in the cis-diol system and the formation of a tetrahedral boronate anion at higher pH.

Key Mechanistic Principles:

-

pH Dependence: In aqueous solution, the formation of the stable complex requires a pH generally above the pKa of the boronic acid (~8.8 for phenylboronic acid). At this pH, the boron atom accepts a hydroxyl ion to become tetrahedral (sp³), which forms a stable complex with the cis-diol.

-

Reversibility: Lowering the pH below the pKa protonates the boronate, reverting it to the trigonal planar (sp²) form, which rapidly releases the adenosine.

Figure 1: The reversible equilibrium of Adenosine-2',3'-O-phenylboronate formation and hydrolysis. Note the distinct pathways for anhydrous synthesis versus aqueous affinity binding.

Part 3: Applications & Experimental Protocols

Transient Protection in Nucleoside Synthesis

Context: When modifying the 5'-hydroxyl (e.g., phosphorylation) or the N6-amino group, the 2' and 3' hydroxyls must be masked to prevent side reactions. The phenylboronate group is ideal because it can be installed and removed under mild conditions without affecting acid-labile glycosidic bonds.

Protocol: Synthesis of Adenosine-2',3'-O-phenylboronate

This protocol describes the isolation of the protected intermediate.

Reagents:

-

Adenosine (dry, 10 mmol)

-

Phenylboronic acid (11 mmol, 1.1 eq)

-

Anhydrous Pyridine (50 mL)

-

Molecular Sieves (4Å, activated)

Step-by-Step Methodology:

-

Preparation: Flame-dry a round-bottom flask and cool under Argon. Add activated molecular sieves.

-

Dissolution: Suspend Adenosine (2.67 g) and Phenylboronic acid (1.34 g) in anhydrous pyridine.

-

Reaction: Stir the mixture at room temperature for 4–6 hours. The solution should become clear as the ester forms.

-

Expert Insight: Pyridine acts as both solvent and base to sponge up protons, driving the equilibrium. Molecular sieves remove the water byproduct, essential for high yield.

-

-

Work-up: Filter off the sieves. Evaporate the pyridine under reduced pressure (rotary evaporator) at <40°C.

-

Purification: Co-evaporate with toluene (3x) to remove residual pyridine. The residue is typically a white to off-white solid.

-

Validation: Check via TLC (Silica, 10% MeOH in DCM). The product (Rf ~0.6) moves faster than free adenosine (Rf ~0.1).

Boronate Affinity Chromatography (BAC)

Context: This compound serves as the fundamental ligand model for BAC resins (e.g., Affi-Gel Boronate). It is used to separate RNA, nucleosides, and nucleotides (which have 2',3'-cis-diols) from DNA and dNTPs (which lack the 2'-OH).

Workflow: Separation of Adenosine from 2'-Deoxyadenosine

Figure 2: Boronate Affinity Chromatography workflow. The specificity for cis-diols allows for the rapid isolation of adenosine derivatives from complex biological mixtures.

Protocol Parameters:

-

Binding Buffer: 0.1 M Ammonium Acetate, pH 8.8 (High pH ensures boronate is in tetrahedral anionic form).

-

Elution Buffer: 0.1 M Formic Acid or Acetate Buffer, pH 4.5 (Low pH disrupts the complex).

-

Alternative Elution: 0.1 M Sorbitol in pH 8.8 buffer (Sorbitol acts as a competitive displacing agent with higher affinity).

Part 4: Troubleshooting & Stability

| Issue | Root Cause | Corrective Action |

| Low Yield (Synthesis) | Water contamination in solvent | Use strictly anhydrous pyridine and fresh molecular sieves. |

| Premature Hydrolysis | Exposure to atmospheric moisture | Store product in a desiccator; handle under inert gas. |

| Poor Binding (Affinity) | pH too low (<8.0) | Adjust binding buffer pH to >8.5. Ensure ionic strength is >0.1 M to minimize non-specific ionic interactions. |

| Broad Elution Peaks | Slow kinetics of dissociation | Use Sorbitol elution instead of pH shift for sharper peaks. |

Adenosine Derivatives in Biomedical Research: From Receptor Pharmacology to Therapeutic Translation

Executive Summary

Adenosine is a ubiquitous endogenous autacoid that functions as a "retaliatory metabolite," regulating energy homeostasis and cellular signaling through four G-protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3 .[1][2][3][4][5][6][7] Research into adenosine derivatives has bifurcated into two distinct but overlapping streams: the development of selective receptor modulators (agonists/antagonists) for conditions ranging from Parkinson’s disease to cancer immunotherapy, and the synthesis of nucleoside analogs that hijack metabolic machinery for antiviral and anticancer efficacy.

This technical guide synthesizes the current state of adenosine derivative research, providing a rigorous analysis of Structure-Activity Relationships (SAR), validated experimental protocols, and the mechanistic logic driving drug development in 2025.

Part 1: The Pharmacological Landscape of Adenosine Receptors[8]

The therapeutic utility of adenosine derivatives hinges on selectivity. Native adenosine activates all four receptor subtypes, leading to widespread systemic effects (bradycardia, hypotension, sedation). Modern research focuses on chemically modifying the adenosine scaffold to target specific subtypes based on their distinct signaling pathways.

Receptor Signaling Logic

Understanding the downstream coupling is essential for assay design and therapeutic targeting.

-

A1 & A3 Receptors (Gi/Go-coupled): Activation inhibits adenylyl cyclase, reducing cAMP.[2][7] This pathway is generally cytoprotective, reducing heart rate (A1) or dampening inflammation (A3).

-

A2A & A2B Receptors (Gs-coupled): Activation stimulates adenylyl cyclase, increasing cAMP. The A2A receptor is a critical checkpoint in immune suppression, while A2B regulates vascular tone and glucose metabolism.

Visualization: Adenosine Receptor Signaling Pathways

Figure 1: Differential signaling of Adenosine Receptors. A1/A3 inhibit cAMP via Gi, while A2A/A2B stimulate cAMP via Gs.

Part 2: Structure-Activity Relationships (SAR) & Chemical Synthesis

The adenosine scaffold offers specific sites for modification to achieve subtype selectivity. Causal mechanistic insights drive these synthetic choices.

The Adenosine Scaffold Modification Map

| Position | Modification Strategy | Mechanistic Impact | Key Examples |

| N6-Position | Substitution with cycloalkyl or aryl groups. | Increases affinity for A1 and A3 subtypes by filling hydrophobic pockets unique to these receptors. | N6-cyclopentyladenosine (CPA) (A1 agonist) |

| C2-Position | Introduction of alkynyl, aryl, or ether groups. | Critical for A2A selectivity. The C2 pocket in A2A is deep and accommodates bulky groups better than A1. | CGS21680 (A2A agonist) |

| C8-Position | Halogenation or aryl/heteroaryl substitution. | Often used to create antagonists (especially xanthine derivatives) or to lock conformation. | DPCPX (A1 antagonist) |

| Ribose (Sugar) | 4'-thio, 5'-deoxy, or Methanocarba (rigid ring). | Methanocarba locks the sugar in a North (N)-conformation, heavily favoring A3 agonist activity. | Cl-IB-MECA (A3 agonist) |

Visualization: SAR Decision Tree

Figure 2: SAR Logic for Adenosine Derivatives. Specific structural modifications dictate receptor subtype selectivity.

Part 3: Therapeutic Frontiers

Oncology: The A2A-Adenosine Axis

The tumor microenvironment (TME) is rich in extracellular adenosine (generated by CD39/CD73 ectonucleotidases).[8] This adenosine binds to A2A receptors on T-cells and NK cells, generating cAMP and suppressing the immune response.[7][8]

-

Strategy: A2A Antagonists (e.g., Imaradenant/AZD4635, Ciforadenant) block this "off" signal, restoring anti-tumor immunity. This is often combined with PD-1/PD-L1 checkpoint inhibitors [8].

Neurology: Parkinson’s Disease

In the striatum, A2A receptors colocalize with Dopamine D2 receptors but exert opposing effects.

-

Strategy: A2A Antagonists (e.g., Istradefylline) reduce the indirect pathway activity, improving motor control without the dyskinesia associated with L-DOPA [8].

Inflammation: A3 Agonists

A3 receptor activation inhibits cytokine release (TNF-α, IL-1β) via the NF-κB pathway.

-

Strategy: A3 Agonists (e.g., Cl-IB-MECA/Piclidenoson) are in clinical development for psoriasis and rheumatoid arthritis [5].

Part 4: Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness and reproducibility , the following protocols include built-in validation steps (controls) that must be performed to verify assay integrity.

Protocol A: Radioligand Binding Assay (Membrane Preparation)

Objective: Determine the affinity (

Reagents:

-

Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4. Note: MgCl₂ is crucial for stabilizing the receptor-G-protein complex.

-

Enzyme: Adenosine Deaminase (ADA) (2 U/mL). Critical Control: ADA removes endogenous adenosine which would otherwise compete with the radioligand, skewing results [20].

-

Radioligands:

Step-by-Step Workflow:

-

Membrane Prep: Harvest CHO or HEK293 cells stably expressing the human AR subtype.[10] Homogenize and centrifuge (40,000 x g) to isolate plasma membranes. Resuspend in Buffer.

-

Incubation:

-

Tube A (Total Binding): Membrane + Radioligand + Vehicle.

-

Tube B (Non-Specific Binding - NSB): Membrane + Radioligand + Excess Cold Ligand (e.g., 10 µM NECA).

-

Tube C (Test): Membrane + Radioligand + Novel Derivative (varying concentrations).

-

Add ADA to all tubes. Incubate at 25°C for 60-90 mins (equilibrium).

-

-

Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer to remove unbound ligand.

-

Quantification: Liquid scintillation counting.

-

Validation Check: Specific Binding must be

of Total Binding (Total - NSB). If NSB is high, filters may need pre-soaking in 0.3% polyethylenimine (PEI) [11].

Protocol B: Functional cAMP Assay (Cell-Based)

Objective: Determine if the derivative is an agonist or antagonist.

Reagents:

-

HEK293 cells expressing A2A (Gs) or A3 (Gi).

-

Forskolin (10 µM) - Required for Gi assays to raise baseline cAMP.

-

Phosphodiesterase (PDE) Inhibitor (e.g., Rolipram, IBMX) - Prevents cAMP degradation.

Step-by-Step Workflow:

-

Seeding: Seed cells in 96-well plates.

-

Pre-treatment: Add PDE inhibitor (30 min).

-

Stimulation:

-

For Gs (A2A): Add Test Compound. Measure cAMP increase.

-

For Gi (A3): Add Forskolin (to spike cAMP) + Test Compound. Measure cAMP decrease relative to Forskolin alone.

-

-

Detection: Use a TR-FRET or ELISA-based cAMP kit.

-

Validation Check:

-

Gs Control: NECA (full agonist) must show dose-dependent increase.

-

Gi Control: Forskolin alone must yield high signal; Forskolin + Cl-IB-MECA must yield low signal [11, 24].

-

Visualization: Assay Workflow

Figure 3: Screening Workflow. Compounds are first filtered by binding affinity before functional characterization.

Part 5: References

-

Therapeutic potential of adenosine receptor antagonists and agonists. Expert Opinion on Therapeutic Patents. 11

-

Adenosine receptors as therapeutic targets. Nature Reviews Drug Discovery. 12

-

Structure-Activity Relationship of Truncated 2,8-Disubstituted-Adenosine Derivatives. ResearchGate. 7

-

Adenosine receptor subtype modulators: Insight into molecular mechanisms and their therapeutic application. e-Century Publishing. 1

-

Structure-Activity Relationships of Truncated Adenosine Derivatives as Highly Potent and Selective Human A3 Adenosine Receptor Antagonists. Bioorganic & Medicinal Chemistry. 9

-

Historical and Current Adenosine Receptor Agonists in Preclinical and Clinical Development. Frontiers in Pharmacology. 4

-

What are Nucleoside Analogs? AZoLifeSciences. 13

-

A2A adenosine receptor agonists, antagonists, inverse agonists and partial agonists. British Journal of Pharmacology. 3

-

Mechanism of action of nucleosidic analogs. ResearchGate. 14

-

Structure-activity relationships at human and rat A2B adenosine receptors of xanthine derivatives. Journal of Medicinal Chemistry. 15

-

Structure-Based Discovery of A2A Adenosine Receptor Ligands. Journal of Medicinal Chemistry. 10

-

Synthesis and evaluation of adenosine derivatives as A1, A2A, A2B and A3 adenosine receptor ligands. European Journal of Medicinal Chemistry. 6

-

Nucleoside analogue. Wikipedia. 16

-

A3 Adenosine Receptor Antagonists with Nucleoside Structures and Their Anticancer Activity. MDPI. 2

-

Mass spectrometry-based ligand binding assays on adenosine A1 and A2A receptors. NIH. 17

-

Synthesis and Biological Evaluation of 5'-Deoxy-adenosine Derivatives as A3 Adenosine Receptor Ligands. ACS Medicinal Chemistry Letters. 18

-

Pharmacology of Adenosine Receptors: The State of the Art. Physiological Reviews. 5

-

Adenosine and adenosine receptors: a “double-edged sword” in cardiovascular system. Frontiers in Pharmacology. 19

-

2,5'-Disubstituted Adenosine Derivatives: Evaluation of Selectivity and Efficacy. Journal of Medicinal Chemistry. 20

-

Adenosine Assay Kit. Cell Biolabs, Inc.. 21

-

The evolution of nucleoside analogue antivirals. NIH. 22

-

Nucleoside Analogues as Antibacterial Agents. Frontiers in Microbiology. 23

-

A Binding Kinetics Study of Human Adenosine A3 Receptor Agonists. NIH. 24

-

Adenosine A2A Receptor Assay. Innoprot. 8

-

Synthetic Small-Molecule Ligands Targeted to Adenosine Receptors. King's College London. 25

Sources

- 1. e-century.us [e-century.us]

- 2. A3 Adenosine Receptor Antagonists with Nucleoside Structures and Their Anticancer Activity [mdpi.com]

- 3. A2A adenosine receptor agonists, antagonists, inverse agonists and partial agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Historical and Current Adenosine Receptor Agonists in Preclinical and Clinical Development [frontiersin.org]

- 5. journals.physiology.org [journals.physiology.org]

- 6. Synthesis and evaluation of adenosine derivatives as A1, A2A, A2B and A3 adenosine receptor ligands containing boron clusters as phenyl isosteres and selective A3 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. innoprot.com [innoprot.com]

- 9. Structure-Activity Relationships of Truncated Adenosine Derivatives as Highly Potent and Selective Human A3 Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. tandfonline.com [tandfonline.com]

- 12. Adenosine receptors as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 13. azolifesciences.com [azolifesciences.com]

- 14. researchgate.net [researchgate.net]

- 15. Structure-activity relationships at human and rat A2B adenosine receptors of xanthine derivatives substituted at the 1-, 3-, 7-, and 8-positions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Nucleoside analogue - Wikipedia [en.wikipedia.org]

- 17. Mass spectrometry-based ligand binding assays on adenosine A1 and A2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis and Biological Evaluation of 5'-Deoxy-adenosine Derivatives as A3 Adenosine Receptor Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Frontiers | Adenosine and adenosine receptors: a “double-edged sword” in cardiovascular system [frontiersin.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. cellbiolabs.com [cellbiolabs.com]

- 22. The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Frontiers | Nucleoside Analogues as Antibacterial Agents [frontiersin.org]

- 24. A Binding Kinetics Study of Human Adenosine A3 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 25. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

The Purinergic Halo: A Technical Guide to Adenosine Physiology and Receptor Characterization

Executive Summary

Adenosine is often reductively classified merely as a byproduct of ATP metabolism.[1] However, in advanced drug discovery, it is recognized as a "retaliatory metabolite"—a local signaling molecule released during cellular stress (hypoxia, ischemia, inflammation) to restore homeostasis. For researchers and drug developers, the adenosine signaling network represents a high-value target landscape, spanning from A2A antagonists in neurodegenerative disease to CD39/CD73 checkpoint inhibitors in immuno-oncology.

This guide moves beyond basic textbook definitions to provide a mechanistic framework for the physiological roles of adenosine, supported by validated experimental protocols for receptor characterization.

Part 1: The Receptor Landscape (P1 Signaling)

Adenosine acts via four G-protein coupled receptors (GPCRs). Unlike P2 receptors (which respond to ATP/ADP), P1 receptors are uniquely sensitive to adenosine. The physiological outcome is dictated by the G-protein coupling and the tissue-specific distribution .

Comparative Pharmacology of Adenosine Receptors[2]

| Receptor | G-Protein | Primary Signaling Mechanism | Key Physiological Role | Key Ligands (Tools/Drugs) |

| A1 | Cardioprotection: Bradycardia, negative dromotropy.CNS: Sedation, anticonvulsant.[2] | Agonist: CCPA, AdenosineAntagonist: DPCPX | ||

| A2A | Immune: Anti-inflammatory (T-cell suppression).CNS: Promotes dopamine release (striatum). | Agonist: Regadenoson, CGS21680Antagonist: Istradefylline, ZM241385 | ||

| A2B | Vascular: Vasodilation during hypoxia.Pulmonary: Bronchoconstriction (mast cell degranulation). | Agonist: BAY 60-6583Antagonist: PSB-1115 | ||

| A3 | Immune: Eosinophil activation.Oncology: Pro-apoptotic in some tumor lines. | Agonist: IB-MECAAntagonist: MRS1523 |

Field Insight: The A2B receptor has the lowest affinity for adenosine (

). Therefore, it is only activated under pathophysiological conditions (e.g., severe ischemia or massive tumor necrosis) where extracellular adenosine concentrations spike.

Part 2: The CD39-CD73 Metabolic Axis

In the context of immuno-oncology , the source of adenosine is as critical as the receptor. The "Adenosine Halo" surrounding a tumor is generated by the sequential dephosphorylation of extracellular ATP.

Mechanism of Action[4][5]

-

ATP Release: Stressed or dying cells release ATP into the extracellular space (eATP).[3]

-

CD39 (NTPDase1): Hydrolyzes ATP

AMP.[3] -

CD73 (5'-NT): Hydrolyzes AMP

Adenosine.[3] -

Signaling: Adenosine binds to A2A/A2B receptors on T-cells, driving cAMP upregulation and suppressing the anti-tumor immune response.

Visualization: The Extracellular Adenosine Cascade

Figure 1: The CD39/CD73 ectonucleotidase pathway converts pro-inflammatory ATP into immunosuppressive adenosine.[3][4][5][6] This axis is a primary target for current checkpoint inhibitor development.

Part 3: Experimental Protocol – Functional Receptor Characterization

To validate drug candidates targeting adenosine receptors, measuring downstream cAMP accumulation is the industry standard. This protocol uses a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) detection method, which is robust against compound interference.

Protocol: cAMP Accumulation Assay (384-well format)

Objective: Determine the

1. Reagents & Buffer Preparation[7]

-

Assay Buffer: HBSS + 20 mM HEPES (pH 7.4).

-

PDE Inhibitor: 500

IBMX (3-isobutyl-1-methylxanthine).-

Why: IBMX prevents the degradation of cAMP by endogenous phosphodiesterases, ensuring the signal accumulates to detectable levels.

-

-

Detection Reagents: Europium-cryptate labeled cAMP antibody (Donor) + d2-labeled cAMP (Acceptor).

2. Cell Preparation

-

Use CHO or HEK293 cells stably expressing human A2A receptor.

-

Harvest cells and resuspend at

cells/mL in Assay Buffer containing IBMX.

3. Agonist Stimulation

-

Dispense 5

of test compound (serially diluted) into the 384-well plate. -

Add 5

of cell suspension (1,000 cells/well). -

Incubate for 30 minutes at room temperature.

-

Note: For

-coupled receptors (A1/A3), you must add Forskolin (1-10

-

4. Detection & Readout

-

Add 5

of cAMP-d2 (Acceptor). -

Add 5

of Anti-cAMP-Europium (Donor). -

Incubate for 1 hour in the dark.

-

Read on a TR-FRET compatible plate reader (Excitation: 337 nm; Emission: 620 nm & 665 nm).

5. Data Analysis

-

Calculate the HTRF Ratio:

. -

Plot Ratio vs. Log[Compound] to determine

.

Visualization: GPCR Signaling Pathways

Figure 2: Divergent signaling pathways of Adenosine Receptors. Gs coupling (A2A/A2B) drives cAMP production, while Gi coupling (A1/A3) acts as a "brake" on the system.[2]

Part 4: Therapeutic Implications[3][7][9]

The dual nature of adenosine (protective vs. immunosuppressive) dictates the therapeutic strategy.

-

Cardiovascular Stress Testing:

-

Drug: Regadenoson (Lexiscan).

-

Mechanism: Selective A2A Agonist .

-

Logic: Induces coronary vasodilation to mimic exercise stress without systemic hypotension (avoiding A2B/A1 effects).

-

-

Parkinson’s Disease:

-

Drug: Istradefylline (Nourianz).

-

Mechanism: Selective A2A Antagonist .

-

Logic: A2A receptors in the striatum colocalize with Dopamine D2 receptors. Blocking A2A reduces the "indirect pathway" activity, improving motor control in patients on Levodopa.

-

-

Cancer Immunotherapy (Investigational):

-

Target: CD39 or CD73.

-

Mechanism: Monoclonal antibodies (e.g., Oleclumab).[3]

-

Logic: Prevent the formation of the "Adenosine Halo," thereby releasing T-cells from A2A-mediated suppression.

-

References

-

IUPHAR/BPS Guide to Pharmacology. (2024). Adenosine receptors: Introduction and Ligands. [Link]

-

Allard, B., et al. (2020). The adenosine pathway in immuno-oncology.[6] Nature Reviews Clinical Oncology. [Link]

-

Borea, P. A., et al. (2018). Pharmacology of Adenosine Receptors: The State of the Art.[2] Physiological Reviews. [Link]

-

Cisbio Bioassays. (2024). cAMP Gs/Gi Kit Protocol and Assay Principles. [Link]

-

FDA Drug Approvals. (2019). Istradefylline (Nourianz) Prescribing Information. [Link]

Sources

- 1. Adenosine Receptors: Expression, Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Cancer immunotherapy by adenosinergic CD39 and CD73 as emerging immune checkpoints - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nanomaterials-mediated adenosine pathway inhibition for strengthening cancer immunotherapy [thno.org]

- 6. researchgate.net [researchgate.net]

- 7. bpsbioscience.com [bpsbioscience.com]

An In-depth Technical Guide to Boronate Affinity Chemistry

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Boronate affinity chemistry, a powerful and versatile tool, centers on the reversible covalent interaction between boronic acids and compounds containing cis-diol functionalities. This unique, pH-dependent binding mechanism has propelled its application across a wide spectrum of scientific disciplines, from selective separation and purification of biomolecules to the development of sophisticated drug delivery systems and diagnostic sensors. This guide provides a comprehensive exploration of the core principles of boronate affinity chemistry, delving into the underlying mechanisms, the design and synthesis of boronate-functionalized materials, and key experimental protocols. By elucidating the causality behind experimental choices, this document aims to equip researchers with the foundational knowledge and practical insights necessary to harness the full potential of this remarkable chemical interaction.

The Fundamental Principle: A Reversible Covalent Dance

At the heart of boronate affinity chemistry lies the elegant and reversible formation of cyclic esters between a boronic acid and a cis-diol-containing molecule.[1][2][3][4] This interaction is not a simple non-covalent association; it is a true covalent bond, yet one that can be readily formed and cleaved under specific and controllable conditions.[1][3][4]

The Key Players: Boronic Acids and cis-Diols

-

Boronic Acids (R-B(OH)₂): These organoboron compounds feature a boron atom bonded to an alkyl or aryl group and two hydroxyl groups.[5] The electronic nature of the boron atom, with its vacant p-orbital, makes it a Lewis acid, capable of accepting a pair of electrons.[6][7] This Lewis acidity is central to its reactivity with diols.[6]

-

cis-Diols: The binding partners for boronic acids are molecules possessing two hydroxyl (-OH) groups on adjacent carbon atoms and oriented on the same side (a cis configuration).[8] This specific spatial arrangement is crucial for the formation of a stable five- or six-membered cyclic boronate ester.[2][9] A vast array of biologically significant molecules contain cis-diol moieties, including:

-

Saccharides and Glycans: Glucose, fructose, and the carbohydrate chains of glycoproteins.[1][3][10]

-

Ribonucleosides and Ribonucleotides: The ribose sugar in RNA and its constituent nucleotides (e.g., ATP).[3][4][10]

-

Catecholamines: Neurotransmitters like dopamine, adrenaline, and noradrenaline.[3][10][11]

-

Glycoproteins: Proteins modified with carbohydrate chains, which play critical roles in cellular communication and disease processes.[12][13][14]

-

The pH-Dependent Mechanism of Interaction

The formation and dissociation of the boronate-diol complex are exquisitely controlled by pH.[1][3][4] This pH-switchable behavior is the cornerstone of most applications of boronate affinity chemistry.[3][4]

-

Binding (Alkaline Conditions): Under alkaline (basic) conditions, typically at a pH greater than the pKa of the boronic acid, the boronic acid moiety accepts a hydroxide ion (OH⁻) from the solution. This converts the boron center from a trigonal planar (sp² hybridized) state to a more reactive tetrahedral anionic (sp³ hybridized) boronate ion.[2][3][8][9] This tetrahedral intermediate readily reacts with a cis-diol to form a stable cyclic boronate ester, releasing water in the process.[3][15]

-

Release (Acidic Conditions): When the pH is lowered to become acidic, the equilibrium shifts. The boronate ester is hydrolyzed, and the boronic acid reverts to its less reactive, neutral trigonal planar state.[3][9] This releases the cis-diol-containing molecule, allowing for its recovery.[3][4]

Diagram: pH-Dependent Boronate-Diol Interaction

Caption: The reversible, pH-mediated binding and release of a cis-diol by a boronic acid.

Designing and Synthesizing Boronate Affinity Materials

The utility of boronate affinity chemistry is realized through the immobilization of boronic acid ligands onto solid supports. The choice of both the boronic acid derivative and the support material is critical and dictates the performance characteristics of the final affinity medium, such as binding capacity, selectivity, and operating pH range.[1]

Selecting the Boronic Acid Ligand

While phenylboronic acid (PBA) is the most common ligand, various derivatives have been developed to fine-tune the binding properties.

| Boronic Acid Derivative | Key Feature(s) | Impact on Performance |

| Phenylboronic Acid (PBA) | Standard, widely used. | Provides a baseline for boronate affinity interactions. |

| 3-Aminophenylboronic Acid (APBA) | Contains an amino group. | Can introduce additional electrostatic interactions; widely used in commercial materials.[16] |

| 4-Vinylphenylboronic Acid (VPBA) | Contains a polymerizable vinyl group. | Ideal for synthesizing boronate-functionalized polymers and monoliths.[16] |

| Electron-Withdrawing Group Substituted PBAs (e.g., fluorinated) | Lowers the pKa of the boronic acid. | Enables binding at lower, more physiologically relevant pH values.[17] |

| Benzoxaborole | Exhibits high affinity for pyranose saccharides. | Offers enhanced binding strength, particularly for targeting cell surface glycans.[18] |

The introduction of electron-withdrawing groups onto the phenyl ring of the boronic acid is a key strategy to lower its pKa.[17] A lower pKa means the boronic acid can be converted to its reactive tetrahedral form at a lower pH, which is often desirable for applications involving sensitive biological samples that cannot tolerate highly alkaline conditions.[19][20]

Choosing the Support Matrix

The solid support provides the physical scaffold for the boronic acid ligands. The ideal support should be chemically stable, have a high surface area, and exhibit minimal non-specific binding.

-

Polymeric Beads (e.g., Agarose, Sepharose, Polyacrylamide): These are classic choices for chromatography, offering good biocompatibility and porosity.[4]

-

Silica Particles: Provide excellent mechanical strength and are widely used in high-performance liquid chromatography (HPLC).[21] However, they can be unstable at high pH.

-

Magnetic Nanoparticles: Allow for rapid and easy separation of the bound target from a complex mixture using an external magnetic field, simplifying purification workflows.[22]

-

Monoliths: These are continuous, porous structures prepared by in-situ polymerization within a column.[23] They offer high permeability and a large surface area for efficient mass transfer.[21][23]

-

Polymers and Hydrogels: Boronic acids can be incorporated into polymer chains to create "smart" materials that respond to changes in pH or glucose concentration, forming hydrogels for drug delivery or sensing applications.[5][24]

Synthesis and Functionalization: A General Workflow

The preparation of boronate affinity materials typically involves the covalent attachment of a chosen boronic acid derivative to a suitable support matrix.

Diagram: General Workflow for Boronate Material Synthesis

Sources

- 1. Boronate affinity materials for separation and molecular recognition: structure, properties and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. xiamenbiotime.com [xiamenbiotime.com]

- 4. books.rsc.org [books.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Emergent Organoboron Acid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. web.pkusz.edu.cn [web.pkusz.edu.cn]

- 8. Boronate Affinity Chromatography | Springer Nature Experiments [experiments.springernature.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Evaluation of boronate affinity solid-phase extraction coupled in-line to capillary isoelectric focusing for the analysis of catecholamines in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Selective extraction and enrichment of glycoproteins based on boronate affinity SPME and determination by CIEF-WCID - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Advances and clinical perspectives of boronate affinity-driven glycoproteomics: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Boronic acids as ligands for affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. agilent.com [agilent.com]

- 16. Affinity Chromatography: A Review of Trends and Developments over the Past 50 Years - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Reversible Recognition-Based Boronic Acid Probes for Glucose Detection in Live Cells and Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Boronate affinity materials for separation and molecular recognition: structure, properties and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 22. Boronate affinity-mediated magnetic solid phase extraction and bioactivities of polysaccharides from beverage plants [maxapress.com]

- 23. Boronate affinity monolith for highly selective enrichment of glycopeptides and glycoproteins - Analyst (RSC Publishing) [pubs.rsc.org]

- 24. pubs.rsc.org [pubs.rsc.org]

Adenosine-2',3'-O-phenylboronate: Mechanistic Principles, Synthesis, and Analytical Applications

The following technical guide provides an in-depth analysis of Adenosine-2',3'-O-phenylboronate , focusing on its physiochemical properties, role in affinity chromatography, and significance as an analytical standard.

Executive Summary

Adenosine-2',3'-O-phenylboronate is a cyclic boronate ester formed by the covalent interaction between phenylboronic acid (PBA) and the cis-diol moiety of the adenosine ribose ring. While often encountered transiently as the binding complex in Boronate Affinity Chromatography (BAC) , the isolated compound (CAS 4710-68-3) serves as a critical reference standard for impurity profiling in adenosine-based therapeutics.

This guide synthesizes the thermodynamic principles governing its formation, its pivotal role in the separation of nucleosides, and the experimental protocols required for its synthesis and characterization.

Physiochemical Foundation

Structural Mechanism

The formation of Adenosine-2',3'-O-phenylboronate is a reversible condensation reaction. It relies on the unique ability of boronic acids to form cyclic esters with 1,2- or 1,3-cis-diols. In adenosine, the 2' and 3' hydroxyl groups of the ribose sugar are perfectly positioned (cis-configuration) to chelate the boron atom.

This interaction is pH-dependent and exists in two primary states:

-

Trigonal Planar (Neutral): At low pH, the boronate ester is trigonal (

). This form is generally unstable in aqueous media and susceptible to hydrolysis. -

Tetrahedral (Anionic): At higher pH (typically > pKa of the boronic acid, ~8.8 for PBA), the boron atom accepts a hydroxyl ion, becoming tetrahedral (

) and negatively charged. This form forms a stable, tight complex with the adenosine diol.

Thermodynamics and Kinetics

The stability of the complex is defined by the association constant (

-

pH Sensitivity: The apparent binding constant increases as pH approaches the pKa of the boronic acid ligand.

-

Selectivity: The complex forms exclusively with RNA nucleosides (adenosine) but not with DNA nucleosides (deoxyadenosine), which lack the 2'-OH group required for the cyclic ester.

Visualization: Equilibrium Pathway

The following diagram illustrates the pH-dependent equilibrium between free adenosine/PBA and the cyclic ester complex.

Figure 1: Reaction pathway showing the pH-dependent formation of the stable tetrahedral boronate complex.

Applications in Research & Development

Boronate Affinity Chromatography (BAC)

The most widespread application of this interaction is in BAC. Stationary phases functionalized with phenylboronic acid ligands retain adenosine and other cis-diol containing molecules (RNA, catecholamines) while allowing non-cis-diol compounds (DNA, proteins) to pass through.

-

Mechanism: Adenosine binds at basic pH and is eluted by switching to an acidic mobile phase, which hydrolyzes the Adenosine-2',3'-O-phenylboronate complex.

-

Advantage: This provides a one-step purification method for isolating RNA from DNA or purifying adenosine from deoxyadenosine.

Impurity Profiling (API Standards)

In the manufacturing of Adenosine APIs (Active Pharmaceutical Ingredients), Adenosine-2',3'-O-phenylboronate (CAS 4710-68-3) is monitored as a process impurity.[1][2][3]

-

Origin: It may arise if boronic acid protecting groups were used during synthesis or if borate buffers were employed in purification steps.

-

Detection: Due to the distinct UV absorbance of the phenyl ring and the mass shift, it is detectable via HPLC-UV or LC-MS.

Molecular Sensing

The formation of the complex is utilized in fluorescent sensors. When a fluorophore-tagged boronic acid binds adenosine, the fluorescence properties change (quenching or enhancement) due to Photoinduced Electron Transfer (PET) mechanisms. This allows for the real-time quantification of ATP or adenosine in biological samples.

Experimental Protocols

Protocol 1: Determination of Binding Constants (Titration)

Objective: To quantify the affinity (

-

Preparation: Prepare a 10 mM stock solution of Phenylboronic Acid (PBA) in phosphate buffer (pH 8.5).

-

Titration: Aliquot 2 mL of PBA solution into a quartz cuvette.

-

Addition: Stepwise add small volumes (5-10 µL) of a concentrated Adenosine solution (100 mM).

-

Measurement: After each addition, mix and record the UV absorbance difference (difference spectroscopy) or fluorescence intensity (if using a fluorescent PBA derivative like dansyl-PBA).

-

Analysis: Plot

vs.

Protocol 2: Synthesis of Adenosine-2',3'-O-phenylboronate Standard

Objective: To isolate the complex for use as an analytical standard.

-

Reagents: Dissolve Adenosine (1 eq) and Phenylboronic Acid (1.1 eq) in anhydrous DMF or Methanol.

-

Reaction: Add activated molecular sieves (3Å) to remove water and drive the equilibrium. Stir at room temperature for 12-24 hours.

-

Monitoring: Monitor reaction progress via TLC (Silica gel; Eluent: CHCl3/MeOH). The product will be less polar than free adenosine.

-

Purification: Filter off sieves and evaporate solvent under reduced pressure. Recrystallize the residue from Ethanol/Hexane.

-

Validation: Confirm structure via ^1^H-NMR (shift in ribose proton signals) and Mass Spectrometry (m/z expected for Adenosine + PBA - 2H2O).

Protocol 3: Affinity Separation Workflow

Objective: Separation of Adenosine from Deoxyadenosine.

-

Column Preparation: Use a commercial Boronate Affinity Column (e.g., Affi-Gel 601) or functionalize agarose beads with PBA.

-

Equilibration: Wash column with 5 volumes of Binding Buffer (0.1 M Ammonium Acetate, pH 8.8).

-

Loading: Load the mixture of Adenosine and Deoxyadenosine dissolved in Binding Buffer.

-

Wash: Wash with 5 volumes of Binding Buffer. Result: Deoxyadenosine (no cis-diol) flows through. Adenosine is retained as Adenosine-2',3'-O-phenylboronate.[1][2][3][4]

-

Elution: Elute with Elution Buffer (0.1 M Formic Acid or Acetate Buffer, pH 4.0). Result: Low pH hydrolyzes the complex, releasing purified Adenosine.

Quantitative Data Summary

| Parameter | Value / Characteristic | Relevance |

| CAS Number | 4710-68-3 | Unique Identifier for the complex |

| Binding pH | > 8.5 (Optimal) | Required for stable tetrahedral complex formation |

| Elution pH | < 5.0 | Required for hydrolysis and release |

| Selectivity | cis-diol specific | Binds RNA/Adenosine; Excludes DNA/dNTPs |

| Binding Constant ( | Moderate affinity allows reversible separation | |

| Primary Utility | Affinity Chromatography | Purification of nucleosides and glycoproteins |

Workflow Visualization

The following diagram details the logic flow for using this interaction in a purification context.

Figure 2: Affinity chromatography workflow for separating adenosine from non-cis-diol contaminants.

References

-

Wulff, G. (1982). Selective Binding to Polymers via Covalent Bonds: The Construction of Chiral Cavities as Specific Receptor Sites. Pure and Applied Chemistry.

-

Liu, Z., et al. (2011). Boronate Affinity Chromatography: From Class Selectivity to Biomimetic Specificity. Accounts of Chemical Research.

-

Springsteen, G., & Wang, B. (2002). A Detailed Examination of Boronic Acid-Diol Complexation. Tetrahedron.

-

Tsukagoshi, K., et al. (2006). Separation Behavior of Biological Constituents Having cis-Diol Groups through Interactions with Phenylboronic Acid Sites. Journal of Chromatography A.

-

Pharmaffiliates. (2024). Adenosine-2',3'-O-phenylboronate Reference Standard (CAS 4710-68-3).[1][2][3][4]

Sources

Adenosine-2',3'-O-phenylboronate: A Dual-Affinity Probe for Advanced Proteomic Interrogation

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Beyond Conventional Affinity - A New Paradigm in Proteomic Probing

In the landscape of proteomics, the pursuit of novel tools to dissect the intricate networks of protein interactions and modifications is relentless. While traditional affinity resins have been instrumental, they often provide a singular dimension of interaction. This guide introduces a powerful and versatile research tool, Adenosine-2',3'-O-phenylboronate , a molecule uniquely positioned at the intersection of two critical areas of proteomic investigation: the study of adenosine-binding proteins and the analysis of the glycoproteome.

This molecule is not merely another ligand; its bifunctional nature offers a dual-affinity approach. The adenosine scaffold acts as a specific targeting motif for a vast and functionally diverse class of proteins, including kinases, metabolic enzymes, and purinergic receptors. Simultaneously, the phenylboronate moiety provides a reversible covalent handle to capture glycoproteins through their cis-diol-containing glycan structures. This guide will provide a deep dive into the core principles, applications, and detailed methodologies for leveraging Adenosine-2',3'-O-phenylboronate as a sophisticated tool for enriching, identifying, and characterizing distinct sub-proteomes. As we move beyond simple protein identification to understanding their functional states and interactions, such dual-affinity probes are set to become indispensable in the modern proteomics laboratory.

Part 1: The Mechanistic Core - Understanding the Dual-Affinity Interaction

The efficacy of Adenosine-2',3'-O-phenylboronate as a research tool is rooted in its unique chemical architecture, which facilitates two distinct and powerful modes of interaction with proteins.

The Adenosine Scaffold: Targeting the Purinome

The adenosine component of the probe serves as a high-fidelity recognition element for a broad range of adenosine nucleotide-binding proteins. This interaction is primarily non-covalent, driven by a combination of hydrogen bonding, and π-π stacking within the canonical adenosine-binding pocket of target proteins. This allows the probe to selectively associate with enzymes and receptors that utilize adenosine-based cofactors and signaling molecules, such as ATP, ADP, NAD+, and adenosine itself.

The Phenylboronate Moiety: Reversible Covalent Capture of Glycans

The phenylboronic acid component engages in a pH-dependent, reversible covalent interaction with molecules containing cis-1,2- or 1,3-diols.[1] In proteomics, this is particularly relevant for the glycan moieties of glycoproteins. Under alkaline conditions (typically pH > 8.0), the boron atom of the phenylboronic acid becomes tetrahedral and forms a stable, cyclic boronate ester with the cis-diol groups present in sugars like mannose and galactose.[2] This interaction is reversible; lowering the pH or introducing a competing diol (like sorbitol) will dissociate the complex, allowing for the elution of captured glycoproteins.[3]

This dual-targeting capability allows for two primary applications: the selective enrichment of glycoproteins that also happen to be adenosine-binding proteins, or, with methodological adaptations, the broader profiling of either the glycoproteome or the purinome.

Caption: Dual-targeting mechanism of the probe.

Part 2: Applications in Proteomics

The unique properties of Adenosine-2',3'-O-phenylboronate enable its use in two primary proteomics workflows: traditional affinity enrichment when immobilized on a solid support, and as a soluble chemical probe for in-situ profiling.

Application I: Affinity Enrichment of Glycoproteins

The most straightforward application involves immobilizing Adenosine-2',3'-O-phenylboronate onto a solid support, such as agarose or magnetic beads, to create an affinity chromatography matrix. This matrix can then be used for the selective enrichment of glycoproteins from complex biological samples like cell lysates or plasma.[2]

Causality Behind Experimental Choices:

-

Binding Buffer (pH 8.0-9.0): An alkaline pH is crucial to deprotonate the boronic acid, promoting the formation of the tetrahedral boronate ion which is reactive towards cis-diols.[1]

-

High Salt Concentration (e.g., 150-500 mM NaCl): This is included to minimize non-specific ionic interactions between proteins and the affinity matrix.

-

Elution Buffer (pH < 6.0 or containing Sorbitol): A low pH protonates the boronate ester, destabilizing it and leading to the release of the bound glycoprotein. Alternatively, a high concentration of a competing diol like sorbitol will displace the bound glycoprotein from the matrix.[3]

This method is particularly effective for enriching low-abundance glycoproteins that might otherwise be masked by highly abundant non-glycosylated proteins.

Application II: A Soluble Chemical Probe for In-Situ Profiling

A more advanced application utilizes Adenosine-2',3'-O-phenylboronate as a soluble chemical probe to identify adenosine-binding proteins and/or glycoproteins directly within a complex proteome, such as a cell lysate. This approach, a form of affinity-based protein profiling, can provide a snapshot of the "active" or accessible proteins in their near-native state.

In this workflow, the probe is not immobilized but is instead introduced into the biological sample. To facilitate the subsequent capture and identification of probe-protein complexes, the Adenosine-2',3'-O-phenylboronate would ideally be synthesized with a "clickable" handle, such as a terminal alkyne or azide. This allows for the covalent attachment of a reporter tag (e.g., biotin for enrichment or a fluorophore for imaging) via a bio-orthogonal click chemistry reaction after the probe has bound to its protein targets.

Sources

Methodological & Application

Application Note: High-Specificity Isolation of Adenosine via Boronate Affinity Chromatography

Executive Summary

This guide details the use of Boronate Affinity Chromatography to isolate adenosine and adenosine-derivatives from complex biological matrices.[1] The core principle relies on the reversible formation of the Adenosine-2',3'-O-phenylboronate complex.[1] This interaction is specific to molecules containing cis-diol groups (e.g., ribonucleosides, RNA, NAD+), effectively separating them from non-cis-diol analogs (e.g., deoxyribonucleosides like dATP, DNA) which flow through the column unbound.

This protocol is optimized for researchers requiring high-purity adenosine for downstream signaling assays, mass spectrometry, or kinetic studies, ensuring the preservation of the purine ring structure through a gentle, competitive elution mechanism.

Mechanism of Action

The specificity of this technique is driven by the interaction between the immobilized phenylboronic acid ligand and the 2',3'-cis-diol on the ribose sugar of adenosine.

-

Activation (pH > 8.0): In alkaline conditions, the trigonal coplanar boronic acid accepts a hydroxyl ion, becoming a tetrahedral boronate anion.[2]

-

Complexation: This anionic species forms a reversible five-membered cyclic ester with the 2',3'-cis-diol of adenosine.[1]

-

Elution: The complex is dissociated by lowering the pH (destabilizing the anion) or by introducing a competing cis-diol (e.g., Sorbitol) which displaces the adenosine.

Visualizing the Interaction

The following diagram illustrates the chemical transition from the unbound ligand to the stable Adenosine-2',3'-O-phenylboronate complex.

Figure 1: The reversible reaction pathway. The formation of the tetrahedral boronate anion is the rate-limiting step for binding, requiring an alkaline environment.

Experimental Protocol

Materials & Reagents

| Component | Specification | Purpose |

| Resin | m-Aminophenylboronic acid agarose (e.g., Affi-Gel 601 or equivalent) | Stationary phase carrying the ligand.[1][3][4][5][6] |

| Binding Buffer | 0.2 M Ammonium Acetate, pH 8.8 | Maintains alkaline pH for boronate activation; volatile for MS applications. |

| Elution Buffer A | 0.1 M Formic Acid | Acidic Elution: Breaks the complex by protonation. Good for MS. |

| Elution Buffer B | 0.2 M Ammonium Acetate, pH 8.8 + 0.1 M Sorbitol | Competitive Elution: Displaces adenosine gently. Best for biological assays. |

| Column | Polypropylene gravity flow column (1-5 mL bed volume) | Housing for the resin.[1] |

Workflow Diagram

Figure 2: Operational workflow for the isolation of adenosine. CV = Column Volume.[1]

Step-by-Step Methodology

Step 1: Column Preparation[4][7]

-

Pack 2 mL of m-aminophenylboronic acid agarose into the column.

-

Equilibration: Wash with 10 Column Volumes (CV) of Binding Buffer (0.2 M Ammonium Acetate, pH 8.8).

-

Critical: Ensure the pH of the effluent matches the input buffer (pH 8.8). If the pH is < 8.5, the boronate will remain in the trigonal form and will not bind adenosine [1].

-

Step 2: Sample Loading

-

Dissolve the sample in Binding Buffer. If the sample is in a different buffer, dialyze or dilute it to ensure the pH is > 8.5.

-

Load the sample onto the column at a slow flow rate (approx. 10-15 cm/h).

-

Why: The formation of the cyclic ester is a covalent reaction, which has slower kinetics than ionic interactions. A slower flow rate maximizes capture efficiency.

-

Step 3: Washing (The Specificity Step)

-

Wash with 5-10 CV of Binding Buffer.[1]

-

Collect Flow-Through: This fraction contains Deoxyadenosine , dATP, DNA, and proteins lacking glycosylation. These molecules lack the 2',3'-cis-diol required to form the boronate complex.[1]

-

Monitor A260 until the baseline returns to zero.

Step 4: Elution

Choose the method based on downstream application.

-

Method A (Competitive - Recommended):

-

Apply 3-5 CV of Elution Buffer B (containing Sorbitol).[1]

-

Sorbitol acts as a competitive ligand with a higher affinity for the boronate anion, displacing the adenosine.

-

Advantage: Keeps the adenosine at a neutral/alkaline pH, preventing hydrolysis of labile phosphate groups (if isolating AMP/ADP).

-

-

Method B (Acidic - For Mass Spec):

-

Apply 3-5 CV of Elution Buffer A (0.1 M Formic Acid).[1]

-

The low pH converts the boronate anion back to the trigonal boronic acid, releasing the adenosine.

-

Advantage: Volatile buffer, easy to lyophilize.

-

Data Analysis & Expected Results

When analyzing the chromatogram (UV 260nm), you should observe two distinct peaks:

| Fraction | Content | Mechanism |

| Flow-Through (Void) | Deoxyadenosine, DNA, dNTPs | No Interaction: Lack of 2',3'-cis-diol prevents ester formation.[1] |

| Elution Peak | Adenosine , RNA, NAD+ | Affinity Release: Disruption of the Adenosine-2',3'-O-phenylboronate complex.[1] |

Calculation of Recovery:

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Binding Capacity | pH too low (< 8.[1][6][8]5) during loading. | Adjust Binding Buffer to pH 8.8-9.[1]0. The boronate must be anionic to bind [2]. |

| Adenosine in Flow-Through | Flow rate too fast. | Reduce flow rate to allow time for covalent cyclic ester formation. |

| Leaching of Ligand | Oxidation of matrix. | Store resin in 20% ethanol at 4°C. Do not freeze. |

| Broad Elution Peak | Slow dissociation kinetics. | Use a "pulse" elution: Stop flow for 10 mins after adding elution buffer, then resume. |

References

-

Bio-Rad Laboratories. (n.d.). Affi-Gel Boronate Affinity Gel Instruction Manual.[1] Retrieved from [Link]

- Authority on the pH dependence and basic mechanism of boron

- Provides specific protocols for buffer composition and column storage.

-

Biotime. (2022). Boronate Affinity Chromatography: Principle and Applications. Retrieved from [Link][1]

- Overview of the separation of cis-diol containing biomolecules.

-

Springer Nature Experiments. (n.d.). Boronate Affinity Chromatography.[6][9][10][11][12] Retrieved from [Link][1]

- General reference for the esterification mechanism between boron

Sources

- 1. Adenosine (CAS 58-61-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. Boronate Affinity Chromatography | Springer Nature Experiments [experiments.springernature.com]

- 3. The 2′,3′-cAMP-adenosine pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. bio-rad.com [bio-rad.com]

- 7. astreabioseparations.com [astreabioseparations.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Reversed-phase boronate chromatography for the separation of O-methylribose nucleosides and aminoacyl-tRNAs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. wolfson.huji.ac.il [wolfson.huji.ac.il]

- 12. microbenotes.com [microbenotes.com]

Protocol for RNA 3'-end labeling with Adenosine-2',3'-O-phenylboronate

Application Note: Protocol for RNA 3'-End Labeling & Enrichment via Phenylboronate Chemistry

Abstract

This guide details the protocol for targeting the 3'-terminal cis-diol of RNA (specifically adenosine termini) using phenylboronic acid (PBA) derivatives. While "Adenosine-2',3'-O-phenylboronate" refers to the specific chemical adduct formed, the practical application involves Boronate Affinity Chemistry . This method allows for the reversible labeling, enrichment, or retardation of RNA molecules possessing intact 3'-hydroxyl groups (e.g., tRNA, rRNA, and non-oxidized mRNA) without the need for enzymatic ligation or destructive periodate oxidation.

Part 1: Mechanism of Action

The core of this protocol is the reversible covalent interaction between a Phenylboronic Acid (PBA) ligand and a 1,2-cis-diol . In RNA, this diol is exclusively located on the ribose sugar of the 3'-terminal nucleotide (predominantly Adenosine in poly(A) tails) or the 5' cap of NAD-modified RNAs.

Key Chemical Principles:

-

pH Dependence: Binding occurs under alkaline conditions (pH 8.0–9.0), where the boronate group becomes tetrahedral and anionic.

-

Reversibility: The complex dissociates under acidic conditions (pH < 6.0) or in the presence of competing diols (e.g., Sorbitol, Mannitol).

-

Specificity: Unlike periodate oxidation, which cleaves the ribose ring, boronate formation is non-destructive.

Mechanism Diagram

Caption: Reversible formation of the cyclic boronate ester at the RNA 3'-end. Binding is favored at high pH, while elution is triggered by low pH or competitive diols.

Part 2: Material Preparation

Reagents & Buffers

-

Boronate Ligand:

-

For Enrichment: Boronate-Agarose or Polyacrylamide beads (e.g., Affi-Gel Boronate).

-

For Gel Shift: Acryloylaminophenylboronic acid (APB).

-

For Fluorescent Labeling: Dansylaminophenylboronic acid.

-

-

Binding Buffer (Alkaline): 0.1 M HEPES or Ammonium Acetate, pH 8.5.

-

Note:Avoid Tris buffer , as it contains 1,2-diols that compete for boronate binding.

-

Optional: 10 mM MgCl₂ (stabilizes RNA structure).

-

-

Elution Buffer (Acidic/Competitive):

-

Method A (pH drop): 0.1 M Sodium Acetate, pH 5.0.

-

Method B (Competition): 0.1 M HEPES, pH 8.5 + 100 mM Sorbitol.

-

RNA Sample Requirements

-

Purity: RNA must be free of contaminating nucleotides or sugars (remove via ethanol precipitation).

-

Integrity: The 3' end must possess a free 2',3'-OH. Periodate-oxidized or 3'-phosphorylated RNAs (e.g., from certain enzymatic cleavages) will not bind.

Part 3: Experimental Protocols

Protocol A: Boronate Affinity Enrichment (Column/Bead Format)

Use this method to isolate 3'-intact RNA from a mixture (e.g., separating full-length RNA from 3'-phosphorylated degradation fragments).

-

Equilibration:

-

Wash 1 mL of Boronate Affinity Resin with 10 volumes of Binding Buffer (0.1 M HEPES, pH 8.5).

-

-

Sample Loading:

-

Dissolve RNA (10–100 µg) in 200 µL Binding Buffer.

-

Apply to the resin and incubate for 15 minutes at 4°C (reduces hydrolysis).

-

-

Washing:

-